molecular formula C19H16Cl2N4O2S2 B14970853 3-chloro-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

3-chloro-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B14970853
M. Wt: 467.4 g/mol
InChI Key: MVMRKSVJKKEQCW-UHFFFAOYSA-N
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Description

3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazole-thiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, a methyl group, and a sulfonamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions. The process begins with the preparation of the triazole-thiazole core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and thiourea. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole-thiazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a triazole-thiazole core with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16Cl2N4O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

3-chloro-N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-12-17(9-10-22-29(26,27)16-4-2-3-15(21)11-16)28-19-23-18(24-25(12)19)13-5-7-14(20)8-6-13/h2-8,11,22H,9-10H2,1H3

InChI Key

MVMRKSVJKKEQCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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